molecular formula C15H23N3O2 B5667955 (3R*,4R*)-4-cyclopropyl-1-[6-(methoxymethyl)-4-pyrimidinyl]-3-methyl-4-piperidinol

(3R*,4R*)-4-cyclopropyl-1-[6-(methoxymethyl)-4-pyrimidinyl]-3-methyl-4-piperidinol

Cat. No. B5667955
M. Wt: 277.36 g/mol
InChI Key: SEWLSCYPDZMALE-ABAIWWIYSA-N
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Description

The compound "(3R*,4R*)-4-cyclopropyl-1-[6-(methoxymethyl)-4-pyrimidinyl]-3-methyl-4-piperidinol" is expected to be of significant interest in synthetic organic chemistry due to its complex structure, which includes a piperidine ring, a cyclopropyl group, and a pyrimidinyl moiety. Such compounds are often explored for their potential in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of complex molecules involving piperidine rings and cyclopropyl groups requires precise control over reaction conditions to achieve the desired stereochemistry. For example, the use of 1-piperidino-1-trimethylsilyloxycyclopropane in synthetic applications showcases the manipulation of cyclopropanone equivalents for the formation of pyrroles and pyrrolizidines, highlighting techniques that might be relevant for synthesizing structures similar to the compound (Wasserman, Dion, & Fukuyama, 1989).

Molecular Structure Analysis

The molecular structure of compounds containing piperidine rings and cyclopropyl groups can be elucidated through crystal structure analysis, Density Functional Theory (DFT) calculations, and Hirshfeld surface analysis. For instance, the crystal structure of 3-chloro-3-methyl-r(2),c(6)-bis(p-methoxyphenyl)piperidin-4-one provides insights into the conformational preferences of substituents and intermolecular interactions (Arulraj et al., 2019).

Chemical Reactions and Properties

Piperidine rings are versatile in chemical reactions, participating in cyclization processes to form novel heterocyclic compounds. The piperidine-mediated [3 + 3] cyclization of 2-amino-4H-chromen-4-ones and substituted 2-benzylidenemalononitriles for synthesizing 2-amino-4-aryl-5H-chromeno[2,3-b]pyridin-5-one derivatives showcases the chemical reactivity of piperidine-containing compounds (Zhang et al., 2021).

properties

IUPAC Name

(3R,4R)-4-cyclopropyl-1-[6-(methoxymethyl)pyrimidin-4-yl]-3-methylpiperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-11-8-18(6-5-15(11,19)12-3-4-12)14-7-13(9-20-2)16-10-17-14/h7,10-12,19H,3-6,8-9H2,1-2H3/t11-,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEWLSCYPDZMALE-ABAIWWIYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1(C2CC2)O)C3=NC=NC(=C3)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CC[C@]1(C2CC2)O)C3=NC=NC(=C3)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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